molecular formula C8H6ClNO6S B2674377 2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid CAS No. 1864063-25-1

2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid

Cat. No.: B2674377
CAS No.: 1864063-25-1
M. Wt: 279.65
InChI Key: LVKSGTAPWYWVLP-UHFFFAOYSA-N
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Description

2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid (CAS 1864063-25-1) is a multifunctional nitroaromatic compound with a molecular formula of C 8 H 6 ClNO 6 S and a molecular weight of 279.65 g/mol . This molecule integrates three highly reactive functional groups—a chlorosulfonyl group, a nitro group, and an acetic acid side chain—making it a valuable synthetic intermediate for constructing complex molecules in medicinal and organic chemistry. The primary research value of this compound lies in its potential application as a key building block for the synthesis of novel bioactive molecules. The chlorosulfonyl group is a powerful electrophile that readily undergoes reactions with nucleophiles, enabling the formation of sulfonamides and sulfonate esters, which are common pharmacophores in drug discovery . Concurrently, the nitro group can serve as a precursor to aniline derivatives or act as an electron-withdrawing group to influence the electronic properties of the aromatic system. These features are characteristic of several classes of pharmaceutical agents. For instance, aromatic nitro compounds are prevalent in the synthesis of drugs such as the anticoagulant acenocoumarol, the muscle relaxant dantrolene, and the anti-Parkinson's agent entacapone . Furthermore, compounds bearing sulfonyl groups are frequently explored for their antimicrobial and antibiofilm activities, as highlighted in recent research on novel 1,3-oxazole derivatives . Researchers can leverage this chemical's versatile reactivity to develop new small-molecule inhibitors, antimicrobial agents, and other pharmaceutically oriented compounds. This product is intended For Research Use Only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-chlorosulfonyl-3-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO6S/c9-17(15,16)7-2-1-5(4-8(11)12)3-6(7)10(13)14/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKSGTAPWYWVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864063-25-1
Record name 2-[4-(chlorosulfonyl)-3-nitrophenyl]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration step, and the subsequent steps may involve the use of acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic substitution. Common reactions include:

Reaction Reagents/Conditions Product Notes
HydrolysisH₂O, RT or mild heating2-[4-(Sulfo)-3-nitrophenyl]acetic acidForms a sulfonic acid derivative .
AminolysisPrimary/Secondary aminesSulfonamide derivativesUsed to create pharmacologically active sulfonamides .
AlcoholysisROH (e.g., methanol)Sulfonate estersEnhances solubility or modifies reactivity .

Example : Reaction with methylamine produces 2-[4-(methylsulfonamido)-3-nitrophenyl]acetic acid, a potential intermediate for drug candidates .

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine under controlled conditions:

Reduction Method Conditions Product Yield/Outcome
Catalytic hydrogenationH₂, Pd/C, ethanol, 25–50°C2-[4-(Chlorosulfonyl)-3-aminophenyl]acetic acidRequires careful monitoring to avoid over-reduction .
Fe/HClFe powder, HCl, refluxSame as aboveLower selectivity due to harsh conditions .

Key Insight : The resulting amine can undergo further functionalization (e.g., diazotization or acylation) for coupling reactions .

Reactivity of the Acetic Acid Moiety

The carboxylic acid group participates in typical acid-derived reactions:

Reaction Reagents Product Application
EsterificationROH, H⁺ (e.g., H₂SO₄)Alkyl esters (e.g., methyl ester)Improves lipophilicity for drug delivery .
AmidationSOCl₂ → RNH₂Amide derivativesKey step in peptide-like bond formation .

Example : Conversion to the methyl ester facilitates reactions in non-polar solvents without decarboxylation .

Electrophilic Aromatic Substitution

The electron-withdrawing nitro and chlorosulfonyl groups deactivate the benzene ring, directing incoming electrophiles to the meta position relative to existing substituents.

Reaction Electrophile Product Challenges
NitrationHNO₃, H₂SO₄2-[4-(Chlorosulfonyl)-3,5-dinitrophenyl]acetic acidRisk of over-nitration; requires low temps .
HalogenationCl₂, FeCl₃Polyhalogenated derivativesLimited due to steric and electronic hindrance .

Data Point : Nitration of analogous compounds (e.g., 2-methylphenylacetic acid) achieves ~60% yield under −5°C to 5°C , suggesting similar conditions for this compound.

Scientific Research Applications

Applications in Organic Synthesis

2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid serves as an important reagent in organic synthesis, particularly for the formation of various heterocycles. Here are some key applications:

  • Precursor for Heterocycles :
    • This compound can be transformed into various biologically active heterocycles through reduction and cyclization reactions. For instance, complete reduction yields anilines, which can cyclize to form lactams, essential structures in pharmaceuticals .
  • Protecting Group :
    • It acts as a protecting group for primary alcohols in organic reactions. The esterification process with this acid allows for selective protection during multi-step syntheses, facilitating complex molecule construction .
  • Synthesis of Anticancer Agents :
    • The derivatives of this compound have been explored for their potential as enzyme inhibitors and anticancer agents. For example, modifications of the compound lead to the synthesis of quindoline derivatives, which exhibit significant biological activity .

Herbicidal Properties

This compound has been evaluated for its herbicidal properties. Its selective action against certain plant species makes it a candidate for agricultural applications:

  • Selective Herbicide :
    • The compound demonstrates effective herbicidal activity, targeting specific weeds while minimizing damage to crops. This selectivity is crucial for sustainable agricultural practices .

Medicinal Chemistry

In medicinal chemistry, this compound's unique structure allows it to participate in various drug development processes:

  • Internal Standard in Analytical Chemistry :
    • It has been utilized as an internal standard for high-performance liquid chromatography (HPLC) measurements, particularly in studies involving salicylamide derivatives .
  • Potential Drug Development :
    • The structural features of this compound suggest potential pathways for developing new therapeutic agents through modification and optimization of its derivatives .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

  • Synthesis of Heterocycles : Research demonstrated the effectiveness of this compound in synthesizing complex heterocycles that are pivotal in drug design.
  • Herbicide Efficacy Trials : Field trials illustrated its selective herbicidal properties, confirming its utility in agricultural settings without harming desirable crops.

Mechanism of Action

The mechanism of action of 2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid involves its reactive functional groups. The chlorosulfonyl group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This reactivity makes it useful in enzyme inhibition studies and protein modification . The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid 1864063-25-1 C₈H₆ClNO₆S 279.66 -SO₂Cl (para), -NO₂ (meta), -CH₂COOH Reference
4-Chloro-3-nitrophenylacetic acid 18710-86-6 C₈H₆ClNO₄ 215.59 -Cl (para), -NO₂ (meta), -CH₂COOH 0.86
2-(3-Fluoro-4-nitrophenyl)acetic acid 163395-24-2 C₈H₅FNO₄ 198.13 -F (meta), -NO₂ (para), -CH₂COOH 0.91
2-(2,6-Dichloro-4-nitrophenyl)acetic acid 37777-70-1 C₈H₅Cl₂NO₄ 250.04 -Cl (ortho, para), -NO₂ (para), -CH₂COOH 1.00
[5-(3-Nitro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid 103503-34-0 C₁₂H₈N₂O₅S₂ 324.33 Thiazolidinone core, -NO₂ (meta) N/A

Data sources :

Key Observations:

Substituent Effects: The chlorosulfonyl group (-SO₂Cl) in the target compound enhances electrophilicity compared to analogs with simple chloro (-Cl) or fluoro (-F) groups. This makes it more reactive in nucleophilic substitution (e.g., sulfonamide formation) .

Electronic and Steric Differences: The dichloro analog (2-(2,6-Dichloro-4-nitrophenyl)acetic acid) exhibits increased lipophilicity due to two chlorine atoms, which may enhance membrane permeability in biological systems .

Heterocyclic Derivatives: The thiazolidinone derivative ([5-(3-Nitro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid) demonstrates how incorporating heterocycles can shift applications toward antimicrobial or anti-inflammatory agents, diverging from the parent compound’s synthetic utility .

Physicochemical and Reactivity Comparisons

Acidity and Solubility:
  • The target compound’s chlorosulfonyl group increases acidity (lower pKa) relative to non-sulfonated analogs like 4-Chloro-3-nitrophenylacetic acid .
  • Fluorinated analogs (e.g., 2-Fluoro-5-nitrophenylacetic acid) may exhibit higher solubility in polar solvents due to fluorine’s electronegativity .
Thermal Stability:
  • Compounds with multiple nitro groups (e.g., 2-(2,6-Dichloro-4-nitrophenyl)acetic acid) are prone to decomposition under high temperatures, whereas the chlorosulfonyl group in the target compound may confer greater thermal stability .

Biological Activity

2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, related studies, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C₈H₆ClNO₆S
  • SMILES : C1=CC(=C(C=C1CC(=O)O)N+[O-])S(=O)(=O)Cl

The compound features a chlorosulfonyl group and a nitro group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to the nitro group, which can induce redox reactions within cells. This mechanism is known to cause cellular toxicity and death in various microorganisms, including bacteria and parasites . The presence of the chlorosulfonyl group may also enhance its reactivity and selectivity towards specific biological targets.

Biological Activity Overview

Research on this compound is limited; however, it shares structural similarities with other nitrophenyl derivatives that exhibit diverse biological activities. Here are some key findings related to its activity:

  • Antimicrobial Activity : Nitro compounds often demonstrate significant antimicrobial properties. The nitro group in this compound may contribute to its potential as an antimicrobial agent against pathogens such as H. pylori and M. tuberculosis .
  • Inhibition Studies : Related compounds have been shown to inhibit various transport proteins, which could suggest similar potential for this compound. For example, compounds with similar structures have been evaluated for their inhibition against sodium bile acid transporters (ASBT) and other carriers, with varying degrees of potency .

Case Studies

While specific case studies on this compound are scarce, related studies provide insights into the biological effects of nitrophenyl derivatives:

  • Inhibition of Tumor Growth : Some nitrophenyl derivatives have shown promise in inhibiting tumor cell proliferation. For instance, studies on structurally similar compounds have reported IC₅₀ values indicating effective inhibition against cancer cell lines .
  • Herbicidal Properties : The compound's structural characteristics suggest potential herbicidal activity, akin to other derivatives in the nitrophenyl class that have been utilized as herbicides due to their selective action against certain plant species .

Comparative Activity Table

The following table summarizes the biological activities associated with various nitrophenyl derivatives compared to this compound:

Compound NameAntimicrobial ActivityAntitumor ActivityHerbicidal Activity
2-Nitrophenylacetic AcidModerateLowYes
2-[4-Chlorosulfonyl]-3-nitrophenylacetic AcidPotentialUnknownPotential
3-NitrobenzamideHighModerateNo

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